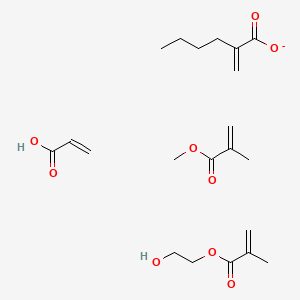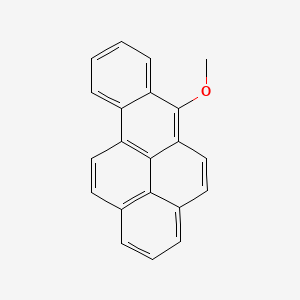![molecular formula C20H12BaN2O4S B13757728 barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 24530-53-8](/img/structure/B13757728.png)
barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate: is a complex organic compound that features a barium ion coordinated with a diazenyl-substituted naphthalene sulfonate ligand. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate typically involves the diazotization of 2-aminonaphthalene-1-sulfonic acid followed by coupling with 2-naphthol. The reaction conditions generally require acidic media and controlled temperatures to ensure the formation of the desired diazenyl compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and yield. The process involves the precise control of reactant concentrations, temperature, and pH to optimize the production efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene rings, leading to the formation of quinones.
Reduction: Reduction reactions can break the diazenyl linkage, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In biological research, it is used as a staining agent due to its vibrant color, which helps in visualizing cellular components under a microscope.
Medicine: While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties, particularly in the development of new drugs.
Industry: The primary application in industry is as a dye and pigment, where it is used to impart color to textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism by which barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate exerts its effects is largely dependent on its ability to interact with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the naphthalene rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s behavior in different chemical and biological environments.
Comparación Con Compuestos Similares
Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-):
Chromate(3-), bis[3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-1-naphthalenesulfonato(3-)]-, disodium hydrogen: Another similar compound with a chromate ion and different substituents.
Uniqueness: Barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties compared to its chromium-containing counterparts. The barium ion can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
24530-53-8 |
|---|---|
Fórmula molecular |
C20H12BaN2O4S |
Peso molecular |
513.7 g/mol |
Nombre IUPAC |
barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O4S.Ba/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26);/q;+2/p-2 |
Clave InChI |
OHGPMABFLSIKFV-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


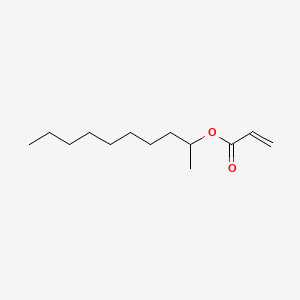


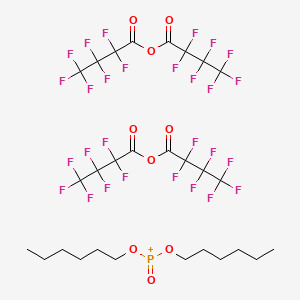
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
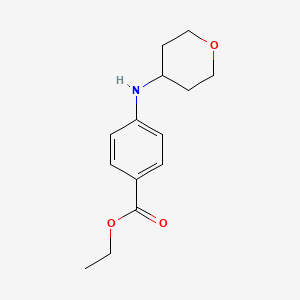

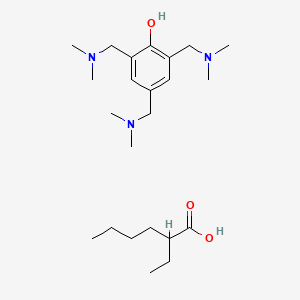
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
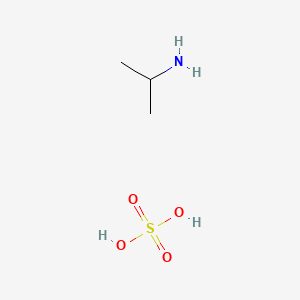
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)

